2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole

Description

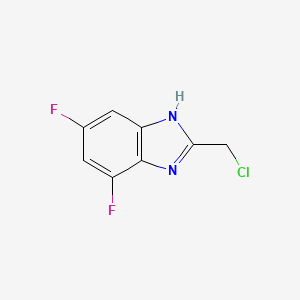

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and fluorine atoms at positions 4 and 6 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and agrochemical applications.

Synthesis:

The compound is synthesized via condensation of 4,6-difluoro-o-phenylenediamine with chloroacetic acid under reflux conditions in polar aprotic solvents (e.g., DMF), often catalyzed by sodium metabisulfite . This method aligns with protocols for analogous 2-(chloromethyl)benzimidazoles, where halogenated diamines react with chloroacetic acid to form the chloromethyl-substituted core .

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXRXICQVHEEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CCl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388029-43-3 | |

| Record name | 2-(chloromethyl)-5,7-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . This reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as zinc chloride or palladium on carbon.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce benzimidazole oxides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for synthesized benzimidazole derivatives have demonstrated effectiveness against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have assessed its efficacy against human colorectal carcinoma cell lines (HCT116), revealing that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU). This suggests a promising avenue for developing new anticancer drugs based on the benzimidazole framework .

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. It facilitates the formation of more complex heterocyclic compounds through various chemical reactions, including substitution, oxidation, and reduction processes. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

Synthesis of Dyes and Pigments

Due to its stable aromatic structure, this compound is also utilized in the synthesis of dyes and pigments. The incorporation of fluorine atoms enhances the stability and color properties of the resulting products, making them suitable for industrial applications .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that compounds derived from this compound showed MIC values ranging from 1.27 to 5.72 µM against various pathogens, outperforming traditional antibiotics in some cases .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N9 | 2.90 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of synthesized derivatives against HCT116 cells. The most potent compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like 5-FU, indicating their potential for further development into effective cancer therapies .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| N9 | 5.85 | 5-FU | 9.99 |

| N18 | 4.53 | 5-FU | 9.99 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The difluoro groups enhance the compound’s stability and reactivity, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include halogenated and alkyl-substituted benzimidazoles. Below is a comparative analysis:

Key Findings :

The trifluoromethyl group in 4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole introduces strong electron-withdrawing effects, stabilizing the benzimidazole ring but reducing solubility in polar solvents .

Biological Activity: 2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole derivatives exhibit moderate antibacterial activity against Gram-positive strains (e.g., S. aureus), attributed to the chloromethyl group’s ability to alkylate microbial enzymes . In contrast, 4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Chloroflurazole) is a non-pharmaceutical herbicide, targeting plant cell mitosis .

Synthetic Flexibility :

- The chloromethyl group in this compound allows further functionalization (e.g., nucleophilic substitution with thiols or amines) to generate bis-benzimidazole derivatives, a strategy less feasible in trifluoromethyl analogs due to steric and electronic constraints .

Table 2: Physicochemical Properties

| Property | This compound | 5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole | 4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole |

|---|---|---|---|

| Melting Point (°C) | 148–152 (decomp.) | 160–165 | 175–180 |

| Solubility | Soluble in DMF, DMSO; sparingly in ethanol | Soluble in CH2Cl2, acetone | Insoluble in water; soluble in dichloromethane |

| 1H NMR (δ, ppm) | CH2Cl: ~4.85; Ar-H: 7.2–7.6 | CH2Cl: 4.94; Ar-H: 7.75 | CF3: Not reported; Ar-H: 7.8–8.1 |

Notes

Environmental Impact : Chloroflurazole (4,5-Dichloro-2-(trifluoromethyl)-1H-benzimidazole) is classified as a hazardous substance (UN 3077) due to its persistence in soil and toxicity to aquatic life .

Biological Activity

2-(Chloromethyl)-4,6-difluoro-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C8H6ClF2N3

- CAS Number : 1388029-43-3

1. Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study : Research indicated that a benzimidazole derivative with similar structural features exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting its potential in cancer therapy . Another study highlighted the ability of certain benzimidazole derivatives to induce apoptosis in tumor-bearing mice, effectively suppressing tumor growth .

2. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. A study focusing on 2-chloromethyl-1H-benzimidazole derivatives found them to be effective against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 26 | S. aureus | 2 μg/ml |

| Compound 27 | E. coli | 4 μg/ml |

These findings suggest that derivatives of this compound could be developed into potent antimicrobial agents .

3. Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory effects. Inhibition studies revealed that certain compounds could significantly reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets in cells:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as cyclooxygenase (COX) and nucleoside transporters, which play roles in inflammation and cellular metabolism.

- Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (like fluorine and chlorine) enhances the biological activity of benzimidazole derivatives. The positioning and type of substituents significantly influence their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.